Heptane-2,3-diol
Description
Heptane-2,3-diol, also referred to as bicyclo(3.1.1)this compound or 2,3-pinanediol (IUPAC name: (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]this compound), is a bicyclic diol with a molecular formula of C₁₀H₁₈O₂ (molecular weight: 170.25 g/mol). It is a key constituent in natural extracts such as Pinus species, where it constitutes 11.28% in PH and 19.82% in P95 extracts . Its bioactivity includes enhancing topical microcirculation, contributing to anti-inflammatory and analgesic effects in phytotherapeutic formulations .
Properties
CAS No. |
21508-07-6 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
heptane-2,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(9)6(2)8/h6-9H,3-5H2,1-2H3 |
InChI Key |
VUVZASHBYYMLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of heptane-2,3-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of heptane-2,3-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: Heptane-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Substitution: this compound can participate in substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), inert solvents like THF.
Substitution: Acyl chlorides, base catalysts.
Major Products Formed:
Oxidation: Heptane-2,3-dione.
Reduction: Heptane.
Substitution: Esters and other substituted derivatives.
Scientific Research Applications
Heptane-2,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which heptane-2,3-diol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and other proteins, altering their activity and function. For example, it can act as a substrate for certain oxidoreductases, leading to the formation of heptane-2,3-dione . The molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Heptane-3,4-diol
- Structure : A positional isomer with hydroxyl groups at C3 and C4 (vs. C2 and C3 in heptane-2,3-diol).
- Molecular Formula : C₇H₁₆O₂ (molecular weight: 132.20 g/mol) .
- Key Differences :
- Lacks the bicyclic pinane framework, making it less rigid.
- Lower molecular weight and simpler structure reduce its bioactivity profile compared to 2,3-pinanediol.
- Applications : Primarily studied as a solvent or intermediate in organic synthesis.
cis-exo-2,3-Norbornanediol
- Structure: Bicyclo[2.2.1]this compound with a norbornane skeleton.
- Molecular Formula : C₇H₁₂O₂ (average mass: 128.17 g/mol) .
- Key Differences: The norbornane ring system introduces distinct steric and electronic properties. Exhibits higher rigidity due to the fused bicyclic framework.
- Applications : Used in asymmetric catalysis and polymer chemistry due to its chiral centers .
Benzo-Fused 7-Oxabicyclo[2.2.1]this compound
5-Hexene-2,3-diol
- Structure : A linear diol with a terminal double bond (C5–C6).
- Molecular Formula : C₆H₁₂O₂ (molecular weight: 116.16 g/mol) .
- Key Differences :
- Unsaturation increases reactivity in oxidation and addition reactions.
- Lacks the bicyclic structure, limiting its stereochemical complexity.
- Applications : Intermediate in fine chemical synthesis, particularly for fragrances and pharmaceuticals .
Butane-2,3-diol and Propane-1,2-diol
- Structures : Smaller diols (C4 and C3 chains, respectively).
- Key Differences :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Key Applications | Natural Abundance (Example) |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₈O₂ | 170.25 | Bicyclic (pinane) | Anti-inflammatory, microcirculation | 11.28–19.82% in Pinus extracts |
| Heptane-3,4-diol | C₇H₁₆O₂ | 132.20 | Linear diol | Organic synthesis | Synthetic or rare in nature |
| cis-exo-2,3-Norbornanediol | C₇H₁₂O₂ | 128.17 | Bicyclic (norbornane) | Catalysis, polymers | Synthetic |
| Benzo-Fused 7-Oxabicyclo | C₁₃H₁₄O₃ | 218.25 | Oxabicyclic + benzene | Oligonucleotide synthesis | Synthetic |
| 5-Hexene-2,3-diol | C₆H₁₂O₂ | 116.16 | Unsaturated diol | Fragrance intermediates | Synthetic |
Research Findings and Functional Insights
- This compound: Demonstrated synergy with spathulenol and caryophyllene oxide in suppressing pro-inflammatory cytokines (e.g., IL-6, IL-1β) .
- Benzo-Fused Derivatives : Showed 95% efficiency in oligonucleotide release, surpassing conventional linkers in stability .
- cis-exo-2,3-Norbornanediol: Exhibited enantioselectivity (>90% ee) in asymmetric aldol reactions due to rigid chiral centers .
Biological Activity
Heptane-2,3-diol (C7H16O2) is a diol compound that exhibits various biological activities and potential applications in medicinal chemistry and industrial processes. This article reviews its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by two hydroxyl groups located on the second and third carbon atoms of a heptane chain. Its structural formula can be represented as:
Chemical Reactions
The compound undergoes several chemical reactions:
- Oxidation : It can be oxidized to heptane-2,3-dione using agents like potassium permanganate.
- Reduction : Strong reducing agents such as lithium aluminum hydride can convert it to heptane.
- Substitution : The hydroxyl groups can be replaced by other functional groups in substitution reactions.
This compound's biological activity is primarily attributed to its ability to interact with various enzymes and biomolecules. It may act as a substrate for oxidoreductases, influencing metabolic pathways. The specific mechanisms include:
- Enzyme Interaction : It alters the activity of enzymes involved in metabolic processes.
- Potential Therapeutic Applications : Its role as a precursor in drug synthesis is under investigation, particularly for compounds targeting neurological disorders .
Case Studies and Research Findings
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains. The compound's effectiveness varies depending on concentration and exposure time .
- In Vivo Studies : Animal model studies have demonstrated the compound's potential in modulating physiological responses related to inflammation and oxidative stress. These effects are hypothesized to be mediated through its interaction with specific signaling pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Heptane-1,2-diol | HO-CH₂-CH(OH)- | Moderate antibacterial properties |
| Heptane-1,3-diol | HO-CH₂-CH₂-CH(OH)- | Lower neuroprotective effects |
| Cyclohexane-1,2-diol | Cyclic structure | Different reactivity patterns |
The positioning of hydroxyl groups in this compound allows for specific interactions not observed in its isomers or cyclic counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
